Malonic acid-d4

Stable Isotope Labeling Mass Spectrometry Metabolomics

Achieve definitive quantification in complex matrices. Unlike lower-labeled analogs, Malonic acid-d4's complete deuteration provides a baseline-resolved M+4 mass shift, eliminating endogenous interference in LC-MS/MS. In NMR, the silent ¹H background ensures maximum sensitivity for metabolomics. Procure this 98 atom% D isotopologue to validate clinical biomarkers, probe TCA cycle flux, and enforce method specificity with confidence.

Molecular Formula C3H4O4
Molecular Weight 108.09 g/mol
CAS No. 813-56-9
Cat. No. B1345601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalonic acid-d4
CAS813-56-9
Molecular FormulaC3H4O4
Molecular Weight108.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)C(=O)O
InChIInChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2
InChIKeyOFOBLEOULBTSOW-BGOGGDMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malonic Acid-d4 (CAS 813-56-9): A Tetradeuterated Dicarboxylic Acid for Isotopic Labeling and Quantitative Analysis


Malonic acid-d4 (CAS 813-56-9) is the fully deuterated isotopologue of malonic acid, wherein all four exchangeable hydrogen atoms (two carboxyl protons and two methylene protons) are replaced by deuterium (²H) . This stable isotope-labeled analog retains the core dicarboxylic acid structure and chemical reactivity of the parent compound, but its higher molecular mass (108.09 g·mol⁻¹ vs. 104.06 g·mol⁻¹ for unlabeled malonic acid) and distinct spectroscopic signature enable precise tracking, identification, and quantification in complex biological and chemical matrices . Widely employed as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, it also serves as a tracer in metabolic studies and as a tool to probe kinetic isotope effects .

Malonic Acid-d4: Why Unlabeled or Lower-Labeled Analogs Cannot Substitute in Quantitative Workflows


Analytical methods demanding high precision and specificity in complex matrices—such as liquid chromatography–tandem mass spectrometry (LC‑MS/MS) and nuclear magnetic resonance (NMR) spectroscopy—cannot simply substitute unlabeled malonic acid or lower-labeled analogs (e.g., malonic acid‑d2) for malonic acid‑d4. The M+4 mass shift of malonic acid‑d4 provides definitive separation from the endogenous M+0 signal, effectively eliminating the risk of isotopic overlap or co‑elution interference that plagues lower-labeled internal standards . In NMR, the complete absence of proton signals in malonic acid‑d4 offers a completely silent background, enabling cleaner spectra and higher sensitivity for detecting and quantifying co‑analyzed compounds—a feature that partially deuterated analogs with residual proton signals cannot achieve . The quantitative evidence below substantiates these critical differentiators for scientific procurement and method validation.

Malonic Acid-d4: Quantitative Differentiation Evidence for Scientific Procurement


Isotopic Purity: 98 atom% D Enrichment Ensures Minimal Signal Crosstalk

Malonic acid-d4 is supplied at a certified isotopic purity of 98 atom% D, a specification that guarantees that ≥98% of the hydrogen positions in the molecule are occupied by deuterium . In contrast, many commercially available partially deuterated analogs, such as malonic acid-d2 (methyl-d2), are offered with lower or unspecified isotopic enrichment, introducing variable levels of residual protiated species. This high, certified enrichment directly translates to a lower abundance of the M+0 and M+2 isotopomers in the final product, thereby minimizing background interference and maximizing signal-to-noise for the target M+4 quantifier ion in LC-MS/MS assays.

Stable Isotope Labeling Mass Spectrometry Metabolomics

Mass Shift (M+4): Complete Separation from Endogenous Analyte in LC-MS/MS

Malonic acid-d4 exhibits a nominal mass shift of M+4 relative to the unlabeled malonic acid (M+0) . This distinct mass difference ensures that the internal standard peak is fully resolved from the endogenous analyte peak in the mass spectrum, even at unit mass resolution. By contrast, a d2-labeled analog (M+2) carries a higher risk of isotopic interference from the naturally occurring ¹³C₂ isotopologue of the endogenous M+0 analyte (approximately 1.1% natural abundance for each ¹³C, leading to ~0.012% M+2 contribution). For a high-abundance analyte, this natural M+2 contribution can be significant and confound quantification when using an M+2 internal standard.

LC-MS/MS Internal Standard Quantitative Bioanalysis

NMR Background Suppression: Complete Absence of ¹H Interference in Proton NMR

In ¹H NMR spectroscopy, malonic acid-d4 produces no proton signals within the typical 0-12 ppm chemical shift range, owing to the complete replacement of all four hydrogen atoms with deuterium . This is in contrast to partially deuterated analogs like malonic acid-d2, which retain exchangeable carboxyl protons and thus exhibit residual ¹H NMR signals (e.g., a broad singlet for COOH typically between 10-13 ppm). The complete proton silence of malonic acid-d4 eliminates spectral overlap with analyte signals of interest, improves baseline flatness, and enhances the dynamic range for detecting low-abundance protons in complex mixtures.

NMR Spectroscopy Deuterated Solvents Structural Elucidation

Malonic Acid-d4 (CAS 813-56-9): Critical Applications in Quantitative Bioanalysis and Metabolic Research


LC-MS/MS Internal Standard for Quantification of Malonic Acid in Biological Fluids

The high isotopic purity (98 atom% D) and M+4 mass shift of malonic acid-d4 make it the preferred internal standard for quantifying endogenous malonic acid in plasma, urine, or tissue homogenates via LC‑MS/MS. This application directly leverages the evidence of minimal isotopic crosstalk and complete mass separation to ensure accurate and reproducible quantification, which is critical for clinical biomarker studies and metabolic disorder research.

NMR Spectroscopy Buffer Component or Internal Reference with Zero Proton Interference

In NMR experiments, malonic acid-d4 can be used as a component of sample buffers or as an internal concentration reference without contributing any background ¹H signals . This is particularly advantageous in metabolomics studies where a clean spectral baseline is essential for identifying and quantifying low-concentration metabolites in complex biofluids.

Metabolic Flux Analysis and Isotopic Tracing in Cellular Systems

As a fully deuterated tracer, malonic acid-d4 enables the study of metabolic pathways involving malonate, such as its role as a competitive inhibitor of succinate dehydrogenase in the tricarboxylic acid (TCA) cycle . By tracking the incorporation and dilution of the deuterium label using mass spectrometry or NMR, researchers can quantify metabolic flux changes in response to genetic or pharmacological perturbations, providing mechanistic insights into cellular metabolism and mitochondrial function.

Technical Documentation Hub

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